molecular formula C22H24N4O3S B2957271 1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844448-69-7

1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2957271
CAS RN: 844448-69-7
M. Wt: 424.52
InChI Key: ITLGJAVOYNDYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality 1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Novel Synthesis Methods : Research by Xie et al. (2017) introduced an efficient, green method for synthesizing N-heterocycle-fused quinoxalines, utilizing dimethyl sulfoxide as both a reactant and solvent. This process yielded a variety of products, including quinoxaline derivatives, demonstrating the versatility of dimethyl sulfoxide in heterocyclic compound synthesis (Xie et al., 2017).

  • Green Synthesis Approaches : Sajjadifar et al. (2014) reported on the use of 1-methyl-3-(2-oxyethyl)-1H-imidazol-3-ium-borate sulfonic acid as a novel catalyst for the synthesis of quinoxaline derivatives. This method emphasizes a green chemistry approach, achieving good to excellent yields with minimal catalyst loading and highlighting the potential for recyclable and efficient catalysts in the synthesis of complex heterocycles (Sajjadifar et al., 2014).

Metabolic Studies and Biological Activity

  • Metabolism and Mutagenicity : Turesky et al. (1988) explored the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (MeIQx), a carcinogen found in cooked meat, in rats. This study identified several non-mutagenic metabolites, indicating pathways for the detoxification of such compounds. The research provides insight into how modifications of the quinoxaline structure could impact its metabolic fate and potential toxicity (Turesky et al., 1988).

  • Antagonistic Properties on Receptors : A study by Ohmori et al. (1994) synthesized a series of quinoxalinediones, including imidazolyl derivatives, and evaluated their activity against AMPA-type glutamate receptors. This research demonstrates the potential for quinoxaline derivatives to act as selective antagonists, offering insights into the design of compounds for neurological applications (Ohmori et al., 1994).

  • Analytical Methods for Heterocyclic Amines : Jinap et al. (2019) developed a sensitive LC–ESI–MS/MS method for the characterization and quantitation of heterocyclic amine compounds, including quinoxaline derivatives. The study highlights the importance of advanced analytical techniques for detecting and quantifying these compounds in food samples, offering a tool for food safety and research into the effects of cooking on food composition (Jinap et al., 2019).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-9-10-18(12-16(15)2)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-20-8-4-3-7-19(20)23-21/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLGJAVOYNDYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.